[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Cytostatin is a bacterial metabolite that has been found in Streptomyces and has enzyme inhibitory and anticancer activities. It inhibits protein phosphatase 2A (PP2A; IC50 = 0.09 µg/ml) and is selective for PP2A over PP1, PP2B, and alkaline phosphatase at 100 µg/ml. Cytostatin inhibits the adhesion of B16/F10 murine melanoma cells to laminin and type IV collagen (IC50s = 1.3 and 1.4 µg/ml, respectively). In vivo, cytostatin (1.25 mg/kg, i.p.) reduces the number of lung metastases in a B16/F10 murine melanoma model.
Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). Cytostatin potently and selectively inhibits protein phosphatase 2A (PP2A; IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5.
Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). Cytostatin potently and selectively inhibits protein phosphatase 2A (PP2A; IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5.
Brand Name:
Vulcanchem
CAS No.:
682329-63-1
VCID:
VC21228012
InChI:
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1
SMILES:
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Molecular Formula:
C21H33O7P
Molecular Weight:
428.5 g/mol
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
CAS No.: 682329-63-1
Cat. No.: VC21228012
Molecular Formula: C21H33O7P
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cytostatin is a bacterial metabolite that has been found in Streptomyces and has enzyme inhibitory and anticancer activities. It inhibits protein phosphatase 2A (PP2A; IC50 = 0.09 µg/ml) and is selective for PP2A over PP1, PP2B, and alkaline phosphatase at 100 µg/ml. Cytostatin inhibits the adhesion of B16/F10 murine melanoma cells to laminin and type IV collagen (IC50s = 1.3 and 1.4 µg/ml, respectively). In vivo, cytostatin (1.25 mg/kg, i.p.) reduces the number of lung metastases in a B16/F10 murine melanoma model. Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). Cytostatin potently and selectively inhibits protein phosphatase 2A (PP2A; IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5. |
|---|---|
| CAS No. | 682329-63-1 |
| Molecular Formula | C21H33O7P |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1 |
| Standard InChI Key | PQNNIEWMPIULRS-PZIWEVEYSA-N |
| Isomeric SMILES | C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O |
| SMILES | CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O |
| Canonical SMILES | CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator